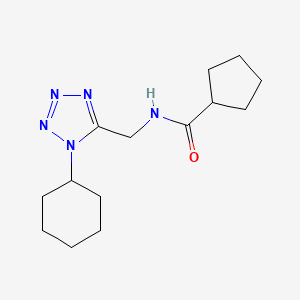

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide” is a compound with the molecular formula C15H25N5O and a molecular weight of 291.399 . It is also known by the registry number ZINC000010594107 .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways, such as the use of water as a solvent, moderate conditions, non-toxic methods, easy extractions, easy setup, low cost, etc., with good to excellent yields . A solid phase synthesis of a cyclic peptoid bearing (1H-tetrazol-5-yl)methyl as N-substituent has been developed employing the monomer approach . The requisite monomeric Nosyl-protected N-(1-trityl-1H-tetrazol-5-yl)methyl substituted glycine was accessed by a convenient synthesis involving Click reaction of Nosyl-protected N-(cyanomethyl)glycine methyl ester and sodium azide as a key step .Molecular Structure Analysis

The molecular structure of “N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide” is complex, with a cyclohexyl group attached to a tetrazolyl group, which is further attached to a cyclopentanecarboxamide group . The exact structure can be determined using techniques such as X-ray diffraction analysis .Chemical Reactions Analysis

Tetrazoles are known to undergo a variety of chemical reactions. For instance, one of the fragmentation observed in the mass spectroscopy of tetrazoles is the expulsion of N2, followed by the loss of the hydrogen radical . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .Physical And Chemical Properties Analysis

“N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide” is a compound with a molecular weight of 291.399 . Its solubility in DMSO is unknown . More detailed physical and chemical properties would require further experimental analysis.Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide:

Pharmaceutical Applications

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide: has shown potential in pharmaceutical research due to its structural properties. Tetrazole derivatives are known for their bioisosteric properties, which can mimic the carboxylate group in drug molecules. This makes them valuable in the design of new drugs with improved pharmacokinetic and pharmacodynamic profiles . The compound’s stability and ability to form hydrogen bonds can enhance drug-receptor interactions, making it a promising candidate for developing new therapeutic agents.

Antimicrobial Agents

Research has indicated that tetrazole derivatives, including N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide , possess significant antimicrobial properties . These compounds can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents. Their mechanism of action often involves disrupting microbial cell walls or interfering with essential enzymatic processes.

Coordination Chemistry

The tetrazole moiety in N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide can act as a ligand in coordination chemistry . This property allows the compound to form stable complexes with various metal ions. Such complexes are valuable in catalysis, material science, and as models for biological systems. The ability to form multiple coordination bonds makes these complexes versatile and useful in various chemical applications.

Catalysis

The compound’s ability to form stable complexes with metal ions also makes it a candidate for catalytic applications . These complexes can act as catalysts in various chemical reactions, including organic synthesis and industrial processes. The tetrazole moiety can enhance the catalytic activity and selectivity of these complexes, making them valuable in developing efficient and sustainable catalytic systems.

Environmental Applications

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide: can be explored for environmental applications, such as water treatment and pollution control. Tetrazole derivatives can be used to remove heavy metals and other contaminants from water through complexation and precipitation. Their stability and reactivity make them suitable for developing new materials and methods for environmental remediation.

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to bind therapeutically relevant proteins, acting as antagonists, inhibitors, or activators .

Mode of Action

It’s known that the tetrazole group in the molecule can interact with biological targets through hydrogen bonding . This interaction can lead to changes in the target’s function, which can have therapeutic effects .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to changes in cellular functions .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Similar compounds have been found to have various effects, such as inhibiting or activating certain proteins, which can lead to changes in cellular functions .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .

Propiedades

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O/c20-14(11-6-4-5-7-11)15-10-13-16-17-18-19(13)12-8-2-1-3-9-12/h11-12H,1-10H2,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKMWMSAZVFPFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-5-(furan-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2787904.png)

![1-(3-Methylbutanoyl)-4-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2787911.png)

![6-[(4-Chlorophenyl)sulfanyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2787914.png)

![N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2787917.png)

![(2-Methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride](/img/structure/B2787918.png)

![ethyl 2-oxo-2-((2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate](/img/structure/B2787919.png)

![2-imino-3,3,7,7-tetramethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one](/img/structure/B2787921.png)

![2,3-dimethoxy-11-[3-(trifluoromethyl)phenyl]-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2787922.png)

![12-(1H-1,2,3-benzotriazol-1-yl)-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2787926.png)